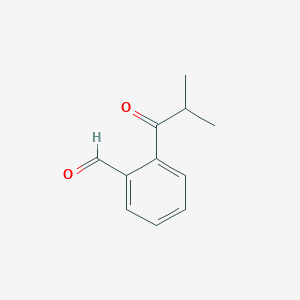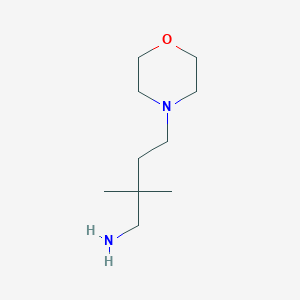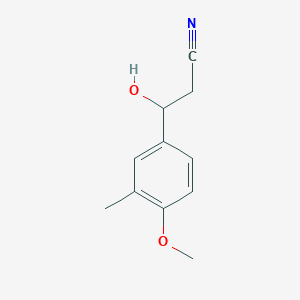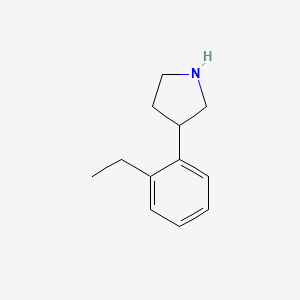![molecular formula C6H9BrO2S B13611118 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)
6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione is a chemical compound known for its unique spiroketal structure. It is also referred to as brusatol, a natural product extracted from the Maytenus bracteata plant. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
The synthesis of 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione is challenging due to its complex spiroketal structure. Several chemical synthesis methods have been developed, including the Horner-Emmons reaction and the oxidative cyclization strategy. These methods involve specific reaction conditions and reagents to achieve the desired product.
Chemical Reactions Analysis
6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione has several scientific research applications:
Chemistry: It is used as a model compound to study spiroketal structures and their reactivity.
Biology: The compound has shown potential in inhibiting the Nrf2 pathway, a critical regulator of oxidative stress responses in cells.
Medicine: Brusatol has demonstrated potent anti-cancer activity in preclinical models of several types of cancer, including breast, lung, and pancreatic cancer.
Industry: While its industrial applications are limited, it is primarily used for research purposes.
Mechanism of Action
The mechanism of action of 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione involves the inhibition of the Nrf2 pathway. This pathway is a critical regulator of oxidative stress responses in cells. By inhibiting Nrf2, the compound reduces the expression of antioxidant proteins, leading to increased oxidative stress and cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione is unique due to its spiroketal structure and biological activity. Similar compounds include:
Spiroketals: These are cyclic organic compounds that contain a spiro center. Examples include spiro[4.5]decane-1,3-dione and spiro[4.5]decane-1,4-dione.
Brusatol analogs: These are compounds structurally similar to brusatol, such as 6-chloro-2lambda6-thiaspiro[3.3]heptane-2,2-dione and 6-fluoro-2lambda6-thiaspiro[3.3]heptane-2,2-dione.
The uniqueness of this compound lies in its potent anti-cancer activity and ability to inhibit the Nrf2 pathway.
Properties
Molecular Formula |
C6H9BrO2S |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
6-bromo-2λ6-thiaspiro[3.3]heptane 2,2-dioxide |
InChI |
InChI=1S/C6H9BrO2S/c7-5-1-6(2-5)3-10(8,9)4-6/h5H,1-4H2 |
InChI Key |
LCOBVZQIABGNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CS(=O)(=O)C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


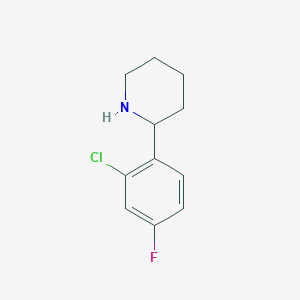
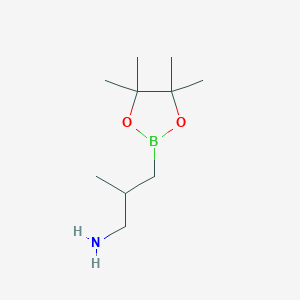
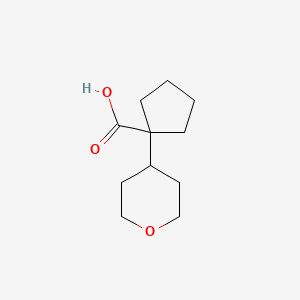
![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
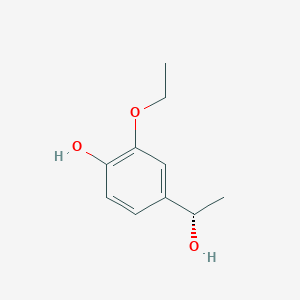
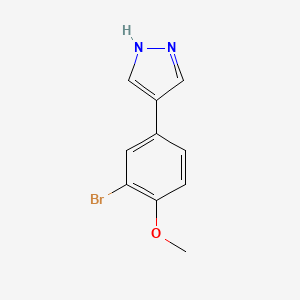
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
